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This guide provides a comprehensive comparison of the efficacy of DS-1040 at different
dosages, drawing upon available data from preclinical and clinical studies. DS-1040 is an
investigational small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis
inhibitor (TAFla), a key regulator of the body's natural clot-dissolving process. By inhibiting
TAFla, DS-1040 aims to enhance endogenous fibrinolysis, offering a potential therapeutic
strategy for various thrombotic diseases. This document is intended for researchers, scientists,
and drug development professionals interested in the clinical development of this novel
fibrinolysis-enhancing agent.

Efficacy Data Summary

The clinical development of DS-1040 has explored a range of intravenous dosages across
different patient populations, primarily in the context of thromboembolic diseases. The following
tables summarize the key efficacy and safety findings from published studies.

Table 1: Pharmacodynamic Effects of DS-1040 in Healthy
Volunteers
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Key
Dosage Range (IV) Pharmacodynamic  Study Population Reference
Endpoints

- Substantial dose-

dependent and time-

dependent decrease

in TAFla activity.-

Increase in D-dimer

levels in some Healthy young (18-45
0.1 mg - 40 mg (single individuals, indicative years) and elderly (65-
ascending doses) of endogenous 75 years) subjects

fibrinolysis.- No (N=103)

significant effect on

bleeding time,

coagulation

parameters, or platelet

aggregation.

Table 2: Efficacy and Safety of DS-1040 in Patients with
Acute Ischemic Stroke (AIS)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/313832713_A_First-in-human_Study_of_DS-1040_an_Inhibitor_of_the_Activated_Form_of_Thrombin-Activatable_Fibrinolysis_Inhibitor_in_Healthy_Subjects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Primary .
. Primary Safety  Study
Dosage (IV) Efficacy : . Reference
. Endpoints Population
Endpoints
- No cases of
symptomatic
intracranial
No clear dose- hemorrhage
) Japanese
response (ICH) or major ) )
0.6 mg, 1.2 mg, ) ) ) patients with AlIS
relationship extracranial )
2.4mg, 4.8 mg ] undergoing [2][3]
) observed for D- bleeding.- One
(single dose) thrombectomy

dimer levels and drug-related
- : (N=41)
TAFla activity. subarachnoid
hemorrhage in

the 0.6 mg
group.

Table 3: Efficacy and Safety of DS-1040 in Patients with
Acute Pulmonary Embolism (PE)
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Primary .
Dosage Range . Primary Safety  Study
Efficacy . ] Reference
(1v) . Endpoints Population
Endpoints
- No significant )
- Primary

20 mg - 80 mg
(ascending

doses)

difference in
thrombus volume
reduction
compared to
placebo.- No
significant
difference in the
change from
baseline right-to-
left ventricular
dimensions
compared to

placebo.

endpoint (major
or clinically
relevant
nonmajor
bleeding)
occurred in 4.6%
of DS-1040
patients vs. 2.6%
in placebo.- One
major bleeding
event in the 80

mg group.

Patients with
intermediate-risk
PE (N=125)

[4]

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below to

contextualize the presented data.

First-in-Human Study in Healthy Volunteers

o Study Design: A randomized, placebo-controlled, three-part, single-ascending dose Phase 1

study.

o Participants: 103 healthy young (18-45 years) and elderly (65-75 years) subjects.

« Intervention: Single intravenous infusions of DS-1040 ranging from 0.1 mg to 40 mg, or

placebo. The infusions were administered over 0.5 hours or as a 24-hour continuous

infusion.

« Key Assessments:
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o Pharmacokinetics: Plasma concentrations of DS-1040 were measured at various time

points.

o Pharmacodynamics: TAFla activity, D-dimer levels, 50% clot lysis time, coagulation
parameters, and platelet aggregation were assessed.[1]

o Safety: Adverse events, vital signs, and bleeding time were monitored throughout the
study.

Study in Japanese Patients with Acute Ischemic Stroke

o Study Design: A Phase 1, multicenter, randomized, double-blind, placebo-controlled,

sequential-cohort study.[2][3]

o Participants: 41 Japanese patients with acute ischemic stroke due to large vessel occlusion,
who were planned for thrombectomy within 8 hours of symptom onset.[2][3]

« Intervention: A single intravenous infusion of placebo or DS-1040 at doses of 0.6 mg, 1.2 mg,
2.4 mg, or 4.8 mg.[2][3]

o Key Assessments:

o Primary Safety Endpoints: Incidence of intracranial hemorrhage (ICH) within 36 hours and
major extracranial bleeding within 96 hours of treatment initiation.[2][3]

o Pharmacokinetics and Pharmacodynamics: Plasma exposure of DS-1040, D-dimer levels,
and TAFla activity were measured.[2][3]

o Clinical Outcomes: Stroke severity and disability were assessed using various scales.[3]

Study in Patients with Acute Pulmonary Embolism

« Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 1b study.

[4]

 Participants: 125 patients with intermediate-risk pulmonary embolism.[4]
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« Intervention: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to
standard anticoagulation with enoxaparin.[4]

o Key Assessments:

o Primary Safety Endpoint: Number of patients with major or clinically relevant nonmajor
bleeding.[4]

o Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular
dimensions, assessed by quantitative computed tomography pulmonary angiography at
baseline and after 12 to 72 hours.[4]

Visualized Pathways and Workflows

To further elucidate the mechanism of action and the experimental approach for evaluating DS-
1040, the following diagrams are provided.
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Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.
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Caption: Generalized experimental workflow for a clinical trial of DS-1040.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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